
5-Methylcyclohexa-1,3-diene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methylcyclohexa-1,3-diene-1-carbaldehyde is an organic compound with the molecular formula C8H10O It is a derivative of cyclohexa-1,3-diene, featuring a methyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylcyclohexa-1,3-diene-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with cyclohexa-1,3-diene.
Formylation: The aldehyde group is introduced via a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-Methylcyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 5-Methylcyclohexa-1,3-diene-1-carboxylic acid.
Reduction: 5-Methylcyclohexa-1,3-diene-1-methanol.
Substitution: 5-Bromo-5-methylcyclohexa-1,3-diene-1-carbaldehyde.
Aplicaciones Científicas De Investigación
5-Methylcyclohexa-1,3-diene-1-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Methylcyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets:
Aldehyde Group: The aldehyde group can form Schiff bases with amines, which is a key reaction in biological systems.
Double Bonds: The conjugated diene system can participate in Diels-Alder reactions, forming cyclohexene derivatives.
Molecular Pathways: The compound may interact with enzymes that catalyze oxidation-reduction reactions, influencing metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexa-1,3-diene: Lacks the methyl and aldehyde groups, making it less reactive in certain chemical reactions.
5-Methylcyclohexa-1,3-diene: Similar structure but without the aldehyde group, limiting its applications in formylation reactions.
Cyclohexa-1,3-diene-1-carbaldehyde: Similar but lacks the methyl group, affecting its steric and electronic properties.
Uniqueness
5-Methylcyclohexa-1,3-diene-1-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexa-1,3-diene ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
60468-97-5 |
|---|---|
Fórmula molecular |
C8H10O |
Peso molecular |
122.16 g/mol |
Nombre IUPAC |
5-methylcyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C8H10O/c1-7-3-2-4-8(5-7)6-9/h2-4,6-7H,5H2,1H3 |
Clave InChI |
ZQHFTGFCMBXQOX-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



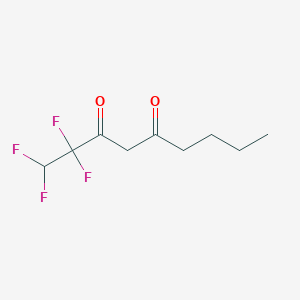
![6-[(Butylamino)methylidene]-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14602488.png)
![8-(2H-Tetrazol-5-yl)-10H-[1]benzopyrano[3,2-c]pyridin-10-one](/img/structure/B14602490.png)
![4,6-Dinitro-7-[(propan-2-yl)oxy]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14602497.png)
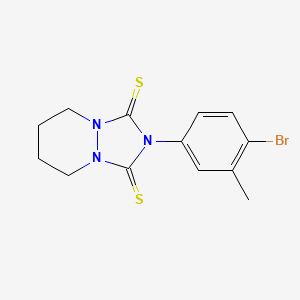
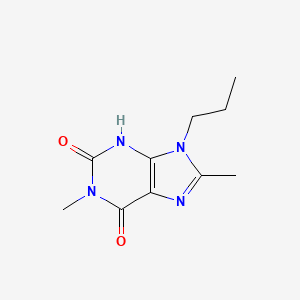
![Bis[4-amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]methanone](/img/structure/B14602518.png)
![2-[2-(4-Chlorophenyl)ethyl]-1,2-thiazol-3(2H)-one](/img/structure/B14602523.png)
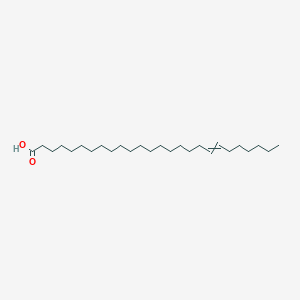


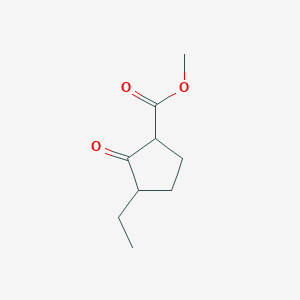
![9-Diazobicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14602570.png)
